L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-
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Overview
Description
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxy group at the 4th position and a sulfonyl group attached to a 4-methylphenyl ring. It is often used in various chemical and biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- typically involves the hydroxylation of L-Proline followed by sulfonylation. The hydroxylation can be achieved using proline-4-hydroxylase, an enzyme that catalyzes the addition of a hydroxyl group to the 4th position of L-Proline . The sulfonylation step involves the reaction of the hydroxylated proline with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs microbial synthesis pathways. For instance, Escherichia coli can be genetically engineered to produce trans-4-hydroxy-L-proline, which can then be further modified to introduce the sulfonyl group . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .
Scientific Research Applications
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and natural products.
Medicine: It has potential therapeutic applications due to its role in modulating cell signaling pathways.
Industry: The compound is used in the production of chiral ligands and other specialty chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- involves its interaction with various molecular targets and pathways. The hydroxy group at the 4th position plays a critical role in stabilizing protein structures, particularly collagen . The sulfonyl group can modulate the compound’s reactivity and interaction with other molecules, influencing cell signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
Trans-4-Hydroxy-L-Proline: Similar in structure but lacks the sulfonyl group.
L-Proline: The parent compound without the hydroxy and sulfonyl modifications.
4-Hydroxyproline: Another hydroxylated derivative of proline but without the sulfonyl group.
Uniqueness
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- is unique due to the presence of both hydroxy and sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFPTDLCLKLJKA-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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